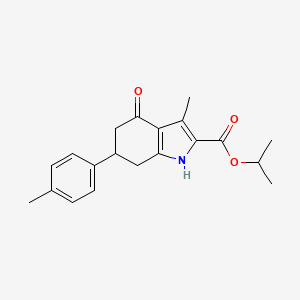
2-(4-benzyl-2-oxo-3-morpholinyl)-N-phenylacetamide
Descripción general
Descripción
2-(4-benzyl-2-oxo-3-morpholinyl)-N-phenylacetamide, also known as BOMPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BOMPA belongs to the class of amide derivatives and has a molecular weight of 347.4 g/mol.
Mecanismo De Acción
The exact mechanism of action of 2-(4-benzyl-2-oxo-3-morpholinyl)-N-phenylacetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. 2-(4-benzyl-2-oxo-3-morpholinyl)-N-phenylacetamide has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
2-(4-benzyl-2-oxo-3-morpholinyl)-N-phenylacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 2-(4-benzyl-2-oxo-3-morpholinyl)-N-phenylacetamide has also been shown to have anticonvulsant properties, reducing the severity and frequency of seizures in animal models of epilepsy. Additionally, 2-(4-benzyl-2-oxo-3-morpholinyl)-N-phenylacetamide has been shown to have neuroprotective effects, reducing neuronal damage and death in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-benzyl-2-oxo-3-morpholinyl)-N-phenylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure is well-defined. 2-(4-benzyl-2-oxo-3-morpholinyl)-N-phenylacetamide has also been shown to be stable under a variety of conditions, making it a good candidate for long-term studies. However, there are also some limitations to using 2-(4-benzyl-2-oxo-3-morpholinyl)-N-phenylacetamide in lab experiments. It has a relatively low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, 2-(4-benzyl-2-oxo-3-morpholinyl)-N-phenylacetamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
Direcciones Futuras
There are several future directions for research on 2-(4-benzyl-2-oxo-3-morpholinyl)-N-phenylacetamide. One area of focus is the development of more efficient and cost-effective synthesis methods. Another area of interest is the investigation of 2-(4-benzyl-2-oxo-3-morpholinyl)-N-phenylacetamide's potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to better understand the mechanism of action of 2-(4-benzyl-2-oxo-3-morpholinyl)-N-phenylacetamide and to determine its safety and efficacy in clinical settings.
Aplicaciones Científicas De Investigación
2-(4-benzyl-2-oxo-3-morpholinyl)-N-phenylacetamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. 2-(4-benzyl-2-oxo-3-morpholinyl)-N-phenylacetamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(4-benzyl-2-oxomorpholin-3-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-18(20-16-9-5-2-6-10-16)13-17-19(23)24-12-11-21(17)14-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYWDDHBARIPTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C(N1CC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[(4-phenyl-1-piperazinyl)carbonyl]-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4436904.png)

![1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4436923.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B4436940.png)
![1-(4-chlorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4436952.png)

![N-(4-butylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4436963.png)
![N-[2-(phenylthio)ethyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4436968.png)
![methyl 4-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B4436971.png)
![4-[(2-ethoxyethyl)thio]-7,7-dimethyl-2-(3-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4436987.png)
![N-(4-cyanophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4436995.png)
![methyl 2-{[(1-benzyl-4-piperidinyl)carbonyl]amino}benzoate](/img/structure/B4437000.png)
![N-(2-methylphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4437008.png)
![1-[(1-benzyl-4-piperidinyl)carbonyl]-N,N-dimethyl-5-indolinesulfonamide](/img/structure/B4437016.png)